molecular formula C12H22O2 B12646006 Ethyl 2-propylhept-2-enoate CAS No. 93963-10-1

Ethyl 2-propylhept-2-enoate

Cat. No.: B12646006
CAS No.: 93963-10-1
M. Wt: 198.30 g/mol
InChI Key: YNRAJURBLQEZAE-ZHACJKMWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-propylhept-2-enoate can be synthesized through the esterification of 2-propyl-2-heptenoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-propylhept-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: 2-Propyl-2-heptenoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Transesterification: Different esters depending on the alcohol used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-propylhept-2-enoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

93963-10-1

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

ethyl (E)-2-propylhept-2-enoate

InChI

InChI=1S/C12H22O2/c1-4-7-8-10-11(9-5-2)12(13)14-6-3/h10H,4-9H2,1-3H3/b11-10+

InChI Key

YNRAJURBLQEZAE-ZHACJKMWSA-N

Isomeric SMILES

CCCC/C=C(\CCC)/C(=O)OCC

Canonical SMILES

CCCCC=C(CCC)C(=O)OCC

Origin of Product

United States

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